Cas no 438220-91-8 (5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde)
438220-91-8 structure
Product Name:5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde
Numéro CAS:438220-91-8
Le MF:C13H11NO5
Mégawatts:261.230143785477
MDL:MFCD02253765
CID:2857500
PubChem ID:843215
Update Time:2025-06-13
5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde
- NSA22091
- Oprea1_315394
- EN300-228178
- 5-({4-nitro-3-methylphenoxy}methyl)-2-furaldehyde
- CS-0240390
- BBL038333
- AKOS015921915
- Z275128420
- 5-(3-METHYL-4-NITROPHENOXYMETHYL)FURAN-2-CARBALDEHYDE
- AK-968/41922442
- 5-[(3-methyl-4-nitrophenoxy)methyl]-2-furaldehyde
- AKOS000307678
- 5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde
- 5-(3-Methyl-4-nitro-phenoxymethyl)-furan-2-carbaldehyde
- 5-((3-Methyl-4-nitrophenoxy)methyl)furan-2-carbaldehyde
- STK301750
- 438220-91-8
-
- MDL: MFCD02253765
- Piscine à noyau: 1S/C13H11NO5/c1-9-6-10(4-5-13(9)14(16)17)18-8-12-3-2-11(7-15)19-12/h2-7H,8H2,1H3
- La clé Inchi: MYDAKBBQNODKHF-UHFFFAOYSA-N
- Sourire: O(CC1=CC=C(C=O)O1)C1=CC=C(C(C)=C1)[N+](=O)[O-]
Propriétés calculées
- Qualité précise: 261.06372245Da
- Masse isotopique unique: 261.06372245Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 5
- Complexité: 329
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.5
- Surface topologique des pôles: 85.3Ų
5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031381-1g |
5-(3-Methyl-4-nitro-phenoxymethyl)-furan-2-carbaldehyde |
438220-91-8 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 031381-5g |
5-(3-Methyl-4-nitro-phenoxymethyl)-furan-2-carbaldehyde |
438220-91-8 | 5g |
£591.00 | 2022-03-01 | ||
| Chemenu | CM520277-1g |
5-((3-Methyl-4-nitrophenoxy)methyl)furan-2-carbaldehyde |
438220-91-8 | 97% | 1g |
$571 | 2023-02-02 | |
| Enamine | EN300-228178-0.05g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 0.05g |
$46.0 | 2024-06-20 | |
| Enamine | EN300-228178-0.1g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 0.1g |
$73.0 | 2024-06-20 | |
| Enamine | EN300-228178-0.25g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 0.25g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-228178-0.5g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 0.5g |
$197.0 | 2024-06-20 | |
| Enamine | EN300-228178-1.0g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 1.0g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-228178-2.5g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 2.5g |
$558.0 | 2024-06-20 | |
| Enamine | EN300-228178-5.0g |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde |
438220-91-8 | 95% | 5.0g |
$825.0 | 2024-06-20 |
5-(3-methyl-4-nitrophenoxy)methylfuran-2-carbaldehyde Littérature connexe
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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